5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the annulation of the triazole ring to a pyrimidine precursor. For instance, the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides can lead to the formation of the target compound . Another method involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods typically involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazolopyrimidine .
Scientific Research Applications
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly in inhibiting cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.
Biological Studies: It is used in studies investigating the inhibition of specific signaling pathways, such as the ERK signaling pathway, which is involved in cell proliferation and survival.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as a reactant in cross-coupling reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar structure and biological activity.
Uniqueness
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a therapeutic agent .
Properties
CAS No. |
76044-37-6 |
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Molecular Formula |
C6H5ClN4 |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H5ClN4/c1-4-9-5-2-3-8-6(7)11(5)10-4/h2-3H,1H3 |
InChI Key |
CCSKHIYVLRCCNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C=CN=C2Cl |
Origin of Product |
United States |
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